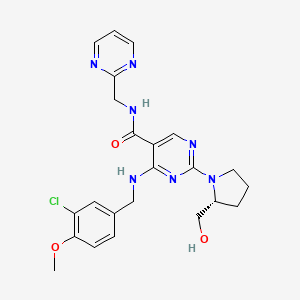

R-Avanafil

説明

Current Landscape of Phosphodiesterase Type 5 (PDE5) Inhibitors in Therapeutic Contexts

Phosphodiesterase type 5 (PDE5) inhibitors are a class of drugs that block the degradative action of the cGMP-specific phosphodiesterase type 5 enzyme. wikipedia.org This inhibition leads to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that mediates smooth muscle relaxation and vasodilation. mdpi.com The most well-known application of PDE5 inhibitors is the treatment of erectile dysfunction (ED), where they facilitate penile erection in the presence of sexual stimulation. wikipedia.org The first-generation agents—sildenafil (B151), vardenafil (B611638), and tadalafil (B1681874)—revolutionized ED treatment and remain first-line therapy options. tandfonline.comeurekaselect.com

The therapeutic utility of PDE5 inhibitors extends beyond ED. Sildenafil and tadalafil are approved for the treatment of pulmonary arterial hypertension (PAH), a condition characterized by high blood pressure in the arteries of the lungs. wikipedia.orgresearchgate.net By relaxing the arterial walls, these drugs help to reduce pulmonary vascular pressure. mdpi.com Research has also uncovered potential applications in a variety of other conditions. mdpi.com The expression of PDE5 in tissues throughout the body, including platelets, the heart, and various smooth muscle cells, has prompted investigations into their role in heart failure, peripheral arterial disease, and even neurological disorders. mdpi.comnih.govahajournals.org For instance, studies have suggested that PDE5 inhibitors may improve endothelial function, offer protection against myocardial infarction-related damage, and potentially reverse cognitive deficits in animal models of Alzheimer's disease. researchgate.netahajournals.org

The current landscape features several FDA-approved PDE5 inhibitors, including sildenafil, tadalafil, vardenafil, and the second-generation inhibitor avanafil (B1665834). nih.gov While highly effective for many patients, these established drugs are not without limitations, creating a persistent need for continued research and development. tandfonline.comeurekaselect.com

Overview of R-Avanafil's Position as a Stereoisomeric PDE5 Inhibitor

Avanafil, the clinically approved drug, is a single stereoisomer with a specific three-dimensional structure. nih.govunimi.it It is chemically defined as the S-conformer, a configuration determined through X-ray diffraction analysis. tga.gov.autga.gov.au The synthesis of Avanafil often utilizes L-proline, which naturally leads to the formation of the S-stereoisomer. newdrugapprovals.orgmdpi.com This specific stereochemistry is crucial for its interaction with the PDE5 enzyme. nih.govunimi.it

In contrast, this compound is the corresponding R-stereoisomer. In pharmacological research, it is common to synthesize and evaluate both enantiomers (R and S forms) of a chiral drug, as they can exhibit vastly different potency, selectivity, and metabolic profiles. However, in the case of Avanafil, the vast majority of published research focuses exclusively on the S-isomer.

Information specifically on this compound is sparse in publicly available scientific literature. One source identifies (R)-Avanafil, also known as (R)-TA1790, as a selective PDE5 inhibitor with a reported half-maximal inhibitory concentration (IC50) of 5.2 nM. medchemexpress.com Notably, this potency value is identical to that frequently reported for Avanafil (the S-isomer). tga.gov.auprofnatali.itnih.gov This lack of distinct data for the R-isomer in the broader literature prevents a detailed comparison of its pharmacological profile against the well-characterized S-isomer. The development and regulatory approval of Avanafil as a single S-enantiomer suggest that it was determined to have the optimal therapeutic profile. tga.gov.autga.gov.au

Data Tables

Table 1: Selectivity of Various PDE5 Inhibitors Against Other PDE Isoforms

This table shows the relative selectivity of different PDE5 inhibitors. The values represent the ratio of the IC50 for the other PDE isoform to the IC50 for PDE5 (e.g., a value of 120 for PDE6 means the drug is 120 times more selective for PDE5 than for PDE6). Higher values indicate greater selectivity for PDE5.

| Drug | Selectivity vs. PDE1 | Selectivity vs. PDE6 | Selectivity vs. PDE11 |

| Avanafil | >10,000-fold nih.govprofnatali.it | 120-fold scispace.comnih.gov | >19,000-fold nih.govnih.gov |

| Sildenafil | 380-fold nih.govprofnatali.it | 16-fold scispace.comnih.gov | - |

| Vardenafil | 1,000-fold nih.govprofnatali.it | 21-fold scispace.comnih.gov | - |

| Tadalafil | - | - | 25-fold nih.gov |

Data compiled from multiple sources. scispace.comnih.govprofnatali.itnih.gov Dashes (-) indicate data not specified in the referenced sources.

Table 2: Pharmacokinetic Properties of Oral PDE5 Inhibitors

This table compares key pharmacokinetic parameters of several PDE5 inhibitors. Tmax is the time to reach maximum plasma concentration, and T½ is the elimination half-life.

| Drug | Median Tmax (Time to Peak Concentration) | T½ (Half-life) |

| Avanafil | 30–45 minutes tga.gov.aunih.gov | 6–17 hours tg.org.au |

| Sildenafil | ~60 minutes nih.gov | ~4 hours nih.gov |

| Vardenafil | ~60 minutes nih.gov | 4–5 hours nih.gov |

| Tadalafil | 120 minutes nih.gov | ~17.5 hours nih.gov |

Data compiled from multiple sources. tga.gov.aunih.govtg.org.au

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26ClN7O3/c1-34-19-6-5-15(10-18(19)24)11-27-21-17(22(33)28-13-20-25-7-3-8-26-20)12-29-23(30-21)31-9-2-4-16(31)14-32/h3,5-8,10,12,16,32H,2,4,9,11,13-14H2,1H3,(H,28,33)(H,27,29,30)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEAJZXNPAWBCOA-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCCC4CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCC[C@@H]4CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClN7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Biochemical Investigations of R Avanafil

Phosphodiesterase Isoenzyme Inhibition Profile

Avanafil (B1665834) is a second-generation, highly selective and reversible inhibitor of the cyclic guanosine (B1672433) monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5). nih.gov Its chemical structure is distinct from other PDE5 inhibitors, which may contribute to its high affinity for the target enzyme. profnatali.it The primary mechanism of action involves the competitive inhibition of PDE5, the enzyme responsible for the degradation of cGMP. drugbank.comnih.govnih.gov This inhibition leads to elevated levels of cGMP in specific tissues, resulting in smooth muscle relaxation and vasodilation. drugbank.comnih.gov In vitro studies have demonstrated that avanafil is highly selective for the PDE5 isoenzyme compared to other phosphodiesterase families. nih.gov

R-Avanafil demonstrates potent and strong competitive inhibition of phosphodiesterase 5 (PDE5). drugbank.comnih.gov Preclinical studies have consistently determined its half-maximal inhibitory concentration (IC50) for PDE5 to be approximately 5.2 nM. profnatali.itnih.govnih.govmedchemexpress.comauajournals.org Some studies report a narrow range for the IC50 value, between 4.3 nM and 5.2 nM. nih.govdovepress.com This high potency underscores its efficacy as a specific PDE5 inhibitor.

| Compound | PDE5 IC50 (nM) |

| This compound | 5.2 profnatali.itdrugbank.comnih.govnih.govmedchemexpress.comauajournals.org |

A key characteristic of this compound is its high degree of selectivity for PDE5 over other PDE isoenzymes. nih.govscispace.com This selectivity is crucial as off-target inhibition of other PDEs located in various tissues throughout the body can lead to undesirable effects. mdpi.comdovepress.com In vitro assays have shown that avanafil's inhibitory effect is substantially more potent on PDE5 than on any other known phosphodiesterase family.

This compound exhibits a significantly higher selectivity for PDE5 compared to PDE6, the isoenzyme found in the retina that plays a role in phototransduction. profnatali.itnih.gov Studies report that avanafil is approximately 100- to 121-fold more selective for PDE5 than for PDE6. drugbank.comnih.govnih.govauajournals.orgmdpi.com This selectivity is greater than that of sildenafil (B151) (16-fold) and vardenafil (B611638) (21-fold), but less than that of tadalafil (B1681874) (550-fold). auajournals.orgnih.govmdpi.comdovepress.com The clinical implication of high selectivity against PDE6 is a reduced likelihood of visual disturbances, such as transient cyanopsia (a bluish tinge to vision), which are associated with the inhibition of this retinal enzyme. nih.govscispace.commdpi.com

| Compound | PDE5 IC50 (nM) | PDE6 IC50 (nM) | Selectivity Ratio (PDE6 IC50 / PDE5 IC50) |

| This compound | 5.2 | 630 | ~121 auajournals.org |

| Sildenafil | 1.6 - 3.9 | 26 - 54.4 | ~16 nih.govauajournals.orgurologyresearchandpractice.org |

| Vardenafil | 0.084 - 0.6 | 1.8 - 9.0 | ~21 nih.govauajournals.orgurologyresearchandpractice.org |

| Tadalafil | 4.0 | 2200 | ~550 auajournals.org |

This compound demonstrates excellent selectivity for PDE5 over PDE1, an isoenzyme dependent on calcium and calmodulin that is found in vascular smooth muscle. nih.govdovepress.comnih.gov The selectivity ratio for PDE5 versus PDE1 is reported to be greater than 10,000-fold. profnatali.itnih.govnih.govauajournals.org This is substantially higher than the selectivity of sildenafil (375 to 380-fold) and vardenafil (1000-fold). profnatali.itnih.govnih.gov Inhibition of PDE1 in vascular tissues can contribute to cardiovascular side effects such as vasodilation and hypotension. nih.govdovepress.com The high selectivity of avanafil against PDE1 suggests a lower potential for these specific off-target hemodynamic effects. nih.gov

The selectivity of this compound for PDE5 over PDE11 is exceptionally high, with a reported selectivity factor of over 19,000-fold. profnatali.itnih.govnih.govauajournals.org PDE11 is found in tissues such as skeletal muscle, the prostate, and the testes. profnatali.itdovepress.com The clinical relevance of this high selectivity is most apparent when compared to tadalafil, which has a much lower selectivity for PDE5 over PDE11 (approximately 25-fold). nih.govnih.govauajournals.org The inhibition of PDE11 by tadalafil has been associated with side effects such as myalgia and back pain. mdpi.comprofnatali.it Due to its negligible inhibition of PDE11, avanafil is less likely to cause these particular adverse effects. profnatali.itnih.gov

This compound's selectivity profile extends to other critical PDE isoforms found in the cardiovascular system. Notably, it shows very high selectivity against PDE3, an enzyme involved in the control of cardiac contractility. nih.gov In vitro data indicate that avanafil is approximately 20,000-fold more selective for PDE5 than for PDE3. This high degree of selectivity is important for minimizing direct cardiac effects. The compound also displays excellent selectivity against other PDE isoforms, including PDE2, PDE4, PDE7, PDE8, PDE9, and PDE10, with selectivity ratios reported to be greater than 1,000-fold to over 10,000-fold. auajournals.org This comprehensive selectivity profile contributes to its targeted action on PDE5.

| PDE Isoenzyme | This compound Selectivity (Fold difference vs. PDE5) |

| PDE1 | >10,000 nih.govauajournals.org |

| PDE2 | >5,000 |

| PDE3 | >10,000 to ~20,000 |

| PDE4 | >1,000 |

| PDE6 | ~121 auajournals.orgmdpi.com |

| PDE7 | >5,000 |

| PDE8 | >1,000 |

| PDE9 | >10,000 |

| PDE10 | >1,000 |

| PDE11 | >10,000 to >19,000 nih.govdovepress.com |

PDE11 Selectivity and Potential Off-Target Effects

Mechanism of Enzyme Interaction (Competitive Inhibition)

This compound functions as a potent and highly selective inhibitor of the phosphodiesterase type 5 (PDE5) enzyme. drugbank.comtargetmol.com Its mechanism of action is characterized by competitive inhibition, where the molecule vies with cyclic guanosine monophosphate (cGMP) for binding to the catalytic active site of PDE5. dergipark.org.trnih.gov The molecular structure of this compound, while not a direct analogue of guanine, mimics its action through the formation of a hydrogen bond between the 5-carboxamide oxygen of its central pyrimidine-5-carboxamide and a 4-alkyl amine. dergipark.org.tr This interaction allows it to effectively block the active site.

The inhibitory potency of this compound against PDE5 is significant, with studies demonstrating a half-maximal inhibitory concentration (IC50) of approximately 4.3 nM to 5.2 nM. targetmol.comnih.govdovepress.comselleckchem.commedchemexpress.comauajournals.org This high affinity for PDE5 underscores its efficacy as an inhibitor.

A critical aspect of this compound's biochemical profile is its high selectivity for PDE5 over other PDE isoenzymes. nih.gov This selectivity is crucial as the cross-inhibition of other PDEs, which are distributed in various tissues throughout the body, can lead to unintended physiological effects. dovepress.com For instance, this compound is substantially more selective for PDE5 compared to PDE6, an enzyme found in the retina. nih.gov It demonstrates approximately 120-fold higher selectivity for PDE5 over PDE6. nih.govauajournals.org Similarly, its selectivity for PDE5 versus PDE1 is greater than 10,000-fold. nih.govauajournals.org Furthermore, unlike some other PDE5 inhibitors, this compound shows minimal inhibition of PDE11, which is present in skeletal muscle, the prostate, and testes. nih.govdovepress.com

Table 1: Inhibitory Potency (IC50) and Selectivity of Avanafil Against PDE Isoenzymes

| PDE Isoenzyme | Avanafil IC50 (nM) | Selectivity Fold (vs. PDE5) |

|---|---|---|

| PDE1 | >100,000 | >19,000 |

| PDE2 | >5,000 | >1,000 |

| PDE3 | >5,000 | >1,000 |

| PDE4 | >5,000 | >1,000 |

| PDE5 | 5.2 | 1 |

| PDE6 | 630 | ~120 |

| PDE11 | >100,000 | >19,000 |

Data compiled from multiple in vitro studies. nih.govdovepress.comauajournals.org

Intracellular Signaling Pathway Modulation

The primary biochemical consequence of this compound's inhibition of PDE5 is the regulation of cGMP hydrolysis. PDE5 is the key enzyme responsible for the degradation of cGMP in the corpus cavernosum. drugbank.comnih.gov By competitively blocking the catalytic site of PDE5, this compound prevents the enzyme from breaking down cGMP into its inactive form, 5'-GMP. nih.govpatsnap.com This inhibition of hydrolytic activity leads to an accumulation and sustained elevation of intracellular cGMP levels within the target tissues. dovepress.compatsnap.com

This compound's action is intrinsically linked to the nitric oxide (NO)-cGMP signaling cascade, a crucial pathway in smooth muscle regulation. The process is initiated by the local release of nitric oxide, which typically occurs in response to neural stimulation. drugbank.compatsnap.com Nitric oxide then activates the enzyme guanylate cyclase. drugbank.compatsnap.com Activated guanylate cyclase catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. patsnap.com

This compound itself does not directly cause an erection or initiate this cascade; its role is to enhance and prolong the downstream effects of NO release. drugbank.compatsnap.com By preventing the degradation of cGMP, this compound amplifies the signal generated by the initial NO release, ensuring that cGMP levels remain elevated as long as the initial stimulus is present. nih.govpatsnap.com This enhancement of the NO-cGMP pathway is the foundational mechanism for its physiological effects.

The elevated intracellular concentrations of cGMP, maintained by the action of this compound, have profound effects on smooth muscle physiology. The primary cellular effect is the relaxation of smooth muscle cells within the walls of blood vessels. patsnap.com This relaxation, particularly within the corpus cavernosum, leads to vasodilation—the widening of these blood vessels. patsnap.comwikipedia.org The resulting increase in blood flow into the spongy tissue of the corpus cavernosum leads to its engorgement. patsnap.com Therefore, the sustained smooth muscle relaxation, mediated by the elevated cGMP levels due to PDE5 inhibition by this compound, is the direct cellular mechanism responsible for its observed physiological function. drugbank.compatsnap.com

Preclinical Pharmacological Characterization of R Avanafil

In Vivo Pharmacodynamic Studies

In vivo pharmacodynamic studies have been crucial in elucidating the erectogenic properties of R-Avanafil in various animal models. These studies have consistently demonstrated the compound's ability to induce and potentiate penile erections, providing a strong basis for its clinical development.

Assessment of Penile Tumescence and Intracavernosal Pressure in Animal Models

The erectogenic effects of this compound have been rigorously evaluated in several animal models, including anesthetized dogs, rabbits, and monkeys. nih.govtga.gov.au A key metric in these studies is the measurement of intracavernosal pressure (ICP), which is a direct indicator of penile tumescence and rigidity.

In anesthetized dogs, intravenous administration of this compound at doses ranging from 3 to 300 µg/kg resulted in a dose-dependent potentiation of penile tumescence induced by pelvic nerve stimulation. nih.govauajournals.org Similarly, intraduodenal administration at doses of 0.1 to 1 mg/kg also enhanced penile tumescence. nih.gov Studies have shown that both intravenous and intraduodenal administration of this compound lead to dose-dependent increases in intracavernosal pressure upon pelvic nerve stimulation. nih.gov

A notable finding from these studies is the rapid onset of action of this compound. Following intraduodenal administration in dogs, the peak response in penile tumescence was observed at 10 minutes, which is significantly faster than the 30 minutes observed for sildenafil (B151). auajournals.orgprofnatali.it

The following table summarizes the effective doses (ED200), which represent the dose required to achieve a 200% increase in penile tumescence, for this compound and a comparator after intravenous and intraduodenal administration in anesthetized dogs. auajournals.org

| Compound | Administration Route | ED200 (µg/kg) |

| This compound | Intravenous | 37.5 |

| Sildenafil | Intravenous | 34.6 |

| This compound | Intraduodenal | 151.7 |

| Sildenafil | Intraduodenal | 79.0 |

These data highlight the comparable in vivo potency of this compound to sildenafil when administered intravenously. auajournals.org

Potentiation of Neurogenic Relaxation in Isolated Tissue Preparations

In vitro studies using isolated corpus cavernosum tissue from New Zealand White rabbits have provided further insight into the mechanism of action of this compound. In these preparations, electrical field stimulation (EFS) is used to induce neurogenic relaxation of the smooth muscle, a key event in penile erection.

This compound demonstrated a concentration-dependent potentiation of EFS-induced relaxation in isolated rabbit corpus cavernosum. tga.gov.auscispace.com This effect is consistent with its role as a phosphodiesterase type 5 (PDE5) inhibitor, which enhances the effects of nitric oxide-mediated smooth muscle relaxation. drugbank.com The potentiation of neurogenic relaxation by this compound underscores its direct action on the primary physiological mechanism of erection. nih.gov

Comparative Pharmacodynamic Analysis with First-Generation PDE5 Inhibitors

A significant aspect of the preclinical evaluation of this compound has been its comparison with first-generation PDE5 inhibitors, namely sildenafil, vardenafil (B611638), and tadalafil (B1681874). These studies have focused on aspects such as potency, selectivity, and onset of action.

In anesthetized dogs, while the intravenous ED200 for penile tumescence was similar between this compound (37.5 µg/kg) and sildenafil (34.6 µg/kg), this compound exhibited a faster onset of action. auajournals.orgscispace.com At maximal concentrations, intravenously administered this compound and sildenafil potentiated penile tumescence by 325% and 304%, respectively. nih.gov After intraduodenal administration, these values were 415% and 358%, respectively. nih.gov

The high selectivity of this compound for PDE5 over other PDE isoenzymes is a key differentiating factor. nih.gov For instance, this compound has a 121-fold higher selectivity for PDE5 over PDE6 compared to sildenafil (16-fold) and vardenafil (21-fold). auajournals.orgprofnatali.it This higher selectivity is believed to contribute to a reduced potential for certain side effects, such as visual disturbances, which are associated with PDE6 inhibition. profnatali.it Furthermore, this compound demonstrates significantly higher selectivity for PDE5 over PDE11 compared to tadalafil. nih.govauajournals.org

The table below provides a comparative overview of the selectivity of this compound and other PDE5 inhibitors for various PDE isoenzymes.

| Compound | Selectivity vs. PDE1 | Selectivity vs. PDE6 | Selectivity vs. PDE11 |

| This compound | >10,000-fold | 121-fold | >19,000-fold |

| Sildenafil | 375-fold | 16-fold | - |

| Vardenafil | 1,000-fold | 21-fold | - |

| Tadalafil | >10,000-fold | 550-fold | 25-fold |

Data compiled from multiple sources. auajournals.orgprofnatali.itnih.govdovepress.com

Evaluation of Retinal Function through Electroretinogram (ERG) Recordings

To assess the potential for visual side effects, preclinical studies have utilized electroretinogram (ERG) recordings in animal models. The ERG is a diagnostic test that measures the electrical response of the light-sensitive cells (rods and cones) in the retina. scielo.org.mxradiologykey.com

In studies with anesthetized dogs, this compound did not alter ERG parameters at pharmacologically relevant doses. tga.gov.audovepress.com In contrast, sildenafil was shown to produce a dose-dependent delay in the peak of the ERG positive wave, indicating an effect on retinal cone cells. profnatali.it These findings provide in vivo evidence supporting the higher selectivity of this compound for PDE5 over PDE6 and suggest a lower potential for affecting retinal function compared to sildenafil. nih.govprofnatali.it More recent ex vivo studies using mouse retinas have shown that while this compound can impact both rod and cone phototransduction at certain concentrations, its effects are primarily limited to the photoreceptor cells without significantly affecting downstream retinal signaling. nih.gov

Disease-Specific Animal Models for Efficacy Evaluation

To further establish the therapeutic potential of this compound, its efficacy has been evaluated in animal models that mimic human disease states associated with erectile dysfunction.

Diabetic Animal Models of Erectile Dysfunction

Diabetes mellitus is a major risk factor for erectile dysfunction. mdpi.com Therefore, the efficacy of this compound has been investigated in diabetic animal models. In a study using neonatal type 2 diabetic rats, intracavernosal injection of this compound was shown to partially restore the diminished erectile responses. researchgate.net In these diabetic rats, the ratio of intracavernosal pressure to mean arterial pressure (ICP/MAP) and the total ICP were significantly reduced compared to control animals. researchgate.net Administration of this compound led to a partial improvement in these erectile parameters. researchgate.net

These findings suggest that this compound can be effective in improving erectile function in the context of diabetes, a condition often associated with a more severe and difficult-to-treat form of erectile dysfunction. nih.govreprodgroup.us

Cavernous Nerve Injury Models of Erectile Dysfunction

The cavernous nerves are crucial for initiating an erection, and their injury, often a consequence of surgical procedures like prostatectomy, is a primary cause of erectile dysfunction (ED). auanews.net The resulting loss of neuronal signals to the erectile tissue leads to progressive and potentially irreversible detrimental changes in the penile architecture, including a decrease in nitrergic nerve density and an increase in apoptosis and fibrosis of the cavernous smooth muscle. auanews.net Animal models that replicate this injury are therefore vital for evaluating potential therapeutic agents. auanews.net

In a rat model of bilateral cavernous nerve crush (BCNC) injury, the therapeutic potential of various interventions is often assessed. nih.gov One study investigating the effects of a secretome derived from human amniotic fluid stem cells (hAFSC-S) demonstrated significant improvements in erectile function. nih.gov Four weeks after a single intracavernous injection, the treated group showed a significantly higher intracavernous pressure (ICP), a key indicator of erectile function, compared to the untreated BCNC group. nih.gov Histological analysis supported these functional improvements, revealing enhanced muscle integrity in the corpus cavernosum, increased smooth muscle content, and better nerve myelination. nih.gov Furthermore, Western blot analysis confirmed the restoration of endothelial markers such as CD31 and endothelial nitric oxide synthase (eNOS) in the penile tissue of the treated animals. nih.gov

These models are essential for understanding the pathophysiology of neurogenic ED and for the preclinical evaluation of drugs like this compound, which, as a phosphodiesterase type 5 (PDE5) inhibitor, relies on a functional nerve system to facilitate erections. mdpi.com

Table 1: Effects of hAFSC-S in a Rat BCNC Injury Model

| Parameter | BCNC Group (Untreated) | BCNC + hAFSC-S Group |

|---|---|---|

| Intracavernous Pressure (ICP) | 66.60 ± 3.64 cmH₂O | 91.77 ± 5.21 cmH₂O |

| Penile Tissue Characteristics | Decreased muscle integrity, reduced smooth muscle, poor nerve myelination | Improved muscle integrity, increased smooth muscle, enhanced nerve myelination |

Data sourced from a study on the effects of hAFSC-derived secretome in a rat model of bilateral cavernous nerve crush injury. nih.gov

Models of Hypercholesterolemia/Lipidemia-Induced Erectile Dysfunction

Animal models are instrumental in studying erectile dysfunction (ED) that arises from metabolic conditions like hypercholesterolemia. doi.org Apolipoprotein-E-knockout (ApoE−/−) mice are a frequently used model because they spontaneously develop atherosclerotic lesions and ED, mirroring the human condition. doi.orgnih.gov

In one such model, ApoE gene-knockout mice were fed a high-cholesterol diet for four weeks. doi.org Compared to control mice on a normal diet, these mice exhibited significantly lower neuronal nitric oxide synthase (nNOS) activity and a reduced ratio of smooth muscle to collagen fibers in the corpus cavernosum. doi.org These findings indicate that this model is effective for studying the pathological changes in erectile tissue induced by high cholesterol levels. doi.org

The mechanisms underlying hypercholesterolemia-induced ED involve endothelial dysfunction. nih.gov In these models, the corporal tissue is often dissected and analyzed for several factors, including endothelium-dependent and independent vasoreactivity, the content of endothelial and smooth muscle cells via immunohistochemistry, and the expression of nitric oxide synthase (NOS). nih.gov These detailed analyses help to elucidate the cellular and molecular changes that contribute to ED in the context of hyperlipidemia. nih.gov

Exploratory Therapeutic Applications in Animal Models

Renoprotective Effects in Contrast-Induced Nephropathy Models

The potential of Avanafil (B1665834) to protect the kidneys from damage has been explored in animal models of contrast-induced nephropathy (CIN). CIN is a form of acute kidney injury that can occur following the administration of iodinated contrast media. x-mol.netresearchgate.net

In a study using a rat model of CIN, the renoprotective effects of Avanafil were evaluated for the first time. x-mol.net The study involved inducing CIN in male Wistar rats through a combination of dehydration, inhibition of prostaglandin (B15479496) and nitric oxide synthesis, and exposure to a contrast medium. x-mol.netnih.gov The rats treated with Avanafil showed a significant decline in the levels of several key kidney injury biomarkers compared to the untreated CIN group. x-mol.net These markers, measured in the renal tissue, included matrix metalloproteinase-2 (MMP-2), matrix metalloproteinase-9 (MMP-9), kidney injury molecule-1 (KIM-1), and cystatin-C (Cys-C). x-mol.netnih.gov

Furthermore, serum creatinine (B1669602) (sCr) levels, a standard indicator of kidney function, subsided in the Avanafil-treated group at 48 hours after the induction of CIN. x-mol.netnih.gov Histopathological examination of the kidney tissue also revealed that the treatment groups had a close-to-normal kidney appearance. x-mol.netnih.gov These findings provide initial evidence that Avanafil may have the potential to prevent CIN. x-mol.net

Table 2: Renal Biomarker Levels in a Rat Model of CIN

| Biomarker | CIN Group (Untreated) | CIN + Avanafil Group |

|---|---|---|

| MMP-2 | Elevated | Significantly Declined |

| MMP-9 | Elevated | Significantly Declined |

| KIM-1 | Elevated | Significantly Declined |

| Cystatin-C | Elevated | Significantly Declined |

This table summarizes the observed changes in renal biomarkers in a rat model of contrast-induced nephropathy following treatment with Avanafil. x-mol.net

Efficacy in Cerebral Ischemia-Reperfusion Models

Avanafil, a second-generation phosphodiesterase-5 (PDE5) inhibitor, has been investigated for its potential therapeutic effects in animal models of cerebral ischemia-reperfusion (CI/R) injury. tandfonline.comresearchgate.netnih.gov CI/R injury is a complex pathological process that occurs when blood flow is restored to brain tissue after a period of ischemia, leading to inflammation and cellular damage. tandfonline.comnih.gov

In an experimental study using male albino Wistar rats, the effects of Avanafil on a CI/R model were examined. tandfonline.comresearchgate.netnih.gov The results showed that Avanafil treatment significantly ameliorated the inflammatory response and cellular injury caused by CI/R. tandfonline.comresearchgate.net Specifically, the mRNA expressions of key inflammatory mediators, including Interleukin-1β (IL-1β), NLRP3 (NLR Family, Pyrin Domain-Containing 3 Protein), and Tumor Necrosis Factor-α (TNF-α), were significantly decreased in the Avanafil-treated groups compared to the untreated CI/R group. tandfonline.comresearchgate.netnih.gov

Histopathological analysis of the cerebral tissues further confirmed these findings, showing that Avanafil administration decreased the cellular damage that occurred after CI/R. tandfonline.comresearchgate.net The protective effects were observed with both doses of Avanafil tested, with the higher dose leading to inflammatory marker levels that approached those of the healthy control group. tandfonline.comresearchgate.net These results suggest that Avanafil may have a beneficial role in mitigating the damaging effects of cerebral ischemia-reperfusion. tandfonline.com

Table 3: Inflammatory Gene Expression in a Rat CI/R Model

| Gene | CI/R Group (Untreated) | CI/R + Avanafil Group |

|---|---|---|

| IL-1β mRNA | Statistically Higher (vs. Sham) | Significantly Decreased |

| NLRP3 mRNA | Statistically Higher (vs. Sham) | Significantly Decreased |

This table illustrates the effect of Avanafil on the mRNA expression of key inflammatory genes in the cerebral tissue of rats subjected to cerebral ischemia-reperfusion. tandfonline.comresearchgate.netnih.gov

Pharmacokinetic and Metabolic Profile Analysis of R Avanafil

Absorption and Distribution Characteristics

The absorption and distribution of R-Avanafil following oral administration are critical determinants of its systemic availability and subsequent pharmacological effects.

Rate of Oral Absorption and Maximal Concentration Dynamics

This compound is characterized by its rapid absorption following oral administration. Peak plasma concentrations (Cmax) are typically achieved within a median time (Tmax) of 30 to 45 minutes in the fasted state. drugbank.comeuropa.eutga.gov.auresearchgate.netunimi.itdrugs.com This rapid absorption contributes to its relatively quick onset of action. drugbank.comresearchgate.netscispace.com

When this compound is administered with a high-fat meal, the rate of absorption is reduced. This results in a mean delay in Tmax of approximately 1.12 to 1.25 hours and a mean reduction in Cmax of about 39% at the 200 mg dose. drugbank.comeuropa.eutga.gov.audrugs.com However, the extent of exposure, as measured by the area under the plasma concentration-time curve (AUC), is generally not significantly affected by food intake. drugbank.comeuropa.eutga.gov.audrugs.com The pharmacokinetics of this compound are dose-proportional over the recommended dose range. europa.eutga.gov.auresearchgate.netdovepress.com

Here is a summary of absorption characteristics:

| Parameter | Fasted State (Median) | High-Fat Meal (Mean Delay/Reduction) |

| Tmax | 30-45 minutes | Delay of 1.12-1.25 hours |

| Cmax | - | 39% reduction (200 mg dose) |

| AUC | - | Negligible effect |

| Absorption Rate | Rapid | Reduced |

Systemic Distribution and Tissue Penetration

Following absorption, this compound is distributed systemically. The apparent volume of distribution of this compound ranges from approximately 47 to 83 L. drugbank.com this compound was not found to accumulate significantly in plasma when dosed up to 200 mg twice daily over 7 days. europa.eutga.gov.auunimi.ittaylorandfrancis.com

Studies involving healthy volunteers have shown limited distribution of this compound into semen, with less than 0.0002% of the administered dose appearing in semen 45-90 minutes post-dosing. europa.eutga.gov.autga.gov.au While specific detailed human tissue penetration data were not extensively available in the search results, animal studies in rats indicated the highest tissue concentrations were in the gastrointestinal tract, liver, and kidney, with lower levels observed in the brain, spinal cord, eye, and testis. fda.gov

Plasma Protein Binding Characteristics and Implications for Drug Availability

This compound is highly bound to plasma proteins, approximately 99%. drugbank.comeuropa.eutga.gov.autga.gov.au This high degree of protein binding is independent of total drug substance concentrations, age, and renal and hepatic function. europa.eutga.gov.autga.gov.au Binding occurs primarily to albumin (99%), with smaller contributions from γ-globulin (43%) and α1-acid glycoprotein (B1211001) (66%). drugbank.com

Its major metabolites, M4 and M16, are also highly protein-bound in plasma, at approximately 97% and 81%, respectively, in humans. drugbank.comtga.gov.autga.gov.au Similar to the parent drug, the protein binding of M4 and M16 was higher in humans compared to laboratory animals. tga.gov.autga.gov.au

The high plasma protein binding of this compound and its major metabolites has implications for drug availability. Only the unbound fraction of a drug is generally considered available for passive diffusion to extravascular tissues where pharmacological effects occur. msdmanuals.com Therefore, the high protein binding suggests that only a small fraction of the total circulating this compound is immediately available to interact with its target enzyme, PDE5, in the tissues. Dialysis is unlikely to be effective in cases of overdose due to this high protein binding. drugbank.com

Here is a table summarizing plasma protein binding:

| Compound | Approximate Plasma Protein Binding (%) | Primary Binding Protein |

| This compound | 99 | Albumin |

| Metabolite M4 | 97 | - |

| Metabolite M16 | 81 | - |

Biotransformation and Metabolite Characterization

This compound undergoes extensive metabolism in the liver, resulting in the formation of several metabolites.

Identification of Primary Metabolic Pathways (Cytochrome P450 Isoenzymes)

This compound is predominantly cleared by hepatic metabolism. The primary metabolic pathway involves the cytochrome P450 (CYP) enzyme isoform CYP3A4. drugbank.comeuropa.eutga.gov.auresearchgate.netunimi.itdrugs.comdrugs.comdovepress.comtga.gov.aunih.goveuropa.eu To a lesser extent, the CYP2C isoforms, particularly CYP2C9, also contribute to its metabolism. drugbank.comdovepress.comtga.gov.aueuropa.eu

In vitro studies using human liver microsomes have shown that this compound is extensively metabolized, primarily by CYP3A4, with a minor contribution from CYP2C. fda.gov The metabolic profile observed in human liver microsomes was qualitatively similar to that seen in male rats and dogs. fda.gov Concomitant use of potent CYP3A4 inhibitors can significantly increase plasma exposure of this compound. europa.eudrugs.comnih.gov

Structural Elucidation and Quantitative Analysis of Major Metabolites (M4, M16)

This compound is metabolized into several circulating metabolites, with two being considered major: M4 and M16. drugbank.comunimi.itdovepress.comtga.gov.aueuropa.eu

The plasma concentrations of M4 and M16 are approximately 23% and 29% that of the parent compound (this compound), respectively. drugbank.comunimi.itdovepress.comtga.gov.aueuropa.eumedsinfo.com.au

Metabolite M4: This metabolite is identified as a hydroxyl metabolite. fda.gov Its formal name is 4-((3-chloro-4-methoxybenzyl)amino)-2-((2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide. medkoo.comcaymanchem.com M4 exhibits a phosphodiesterase selectivity profile similar to that of this compound. tga.gov.aueuropa.eumedsinfo.com.au In vitro studies have shown that M4 has an inhibitory potency for PDE5 that is approximately 18% of the potency of this compound. drugbank.comdovepress.comtga.gov.aueuropa.eumedsinfo.com.aumedkoo.comcaymanchem.com Based on its concentration and potency, M4 is estimated to account for approximately 4% of the total pharmacologic activity of this compound. drugbank.comunimi.itdovepress.comeuropa.eu Some sources, taking into account relative plasma protein binding, estimate M4 accounts for approximately 12% of total pharmacologic activity. tga.gov.autga.gov.aumedsinfo.com.au

Metabolite M16: This metabolite is characterized as an open pyrrolidine (B122466) ring carboxylic acid isomer. fda.gov Its formal name is 4-[[4-[[(3-chloro-4-methoxyphenyl)methyl]amino]-5-[[(2-pyrimidinylmethyl)amino]carbonyl]-2-pyrimidinyl]amino]-5-hydroxy-pentanoic acid. caymanchem.com At expected clinical exposures, M16 is considered inactive against PDE5 and is unlikely to inhibit the enzyme. drugbank.comunimi.itdovepress.comtga.gov.autga.gov.aueuropa.eumedsinfo.com.au

After metabolism, this compound is primarily excreted as metabolites. Approximately 63% of the administered oral dose is excreted in the faeces, and approximately 21% is excreted in the urine. tga.gov.auunimi.itdrugs.comnih.gov

Here is a summary of major metabolites:

| Metabolite | Approximate Plasma Concentration (relative to parent) | PDE5 Inhibitory Potency (relative to parent) | Contribution to Pharmacologic Activity |

| M4 | 23% | 18% | ~4% (or ~12% considering protein binding) tga.gov.autga.gov.aumedsinfo.com.au |

| M16 | 29% | Inactive | Negligible |

This compound is a chemical compound that has been the subject of research, particularly concerning its pharmacokinetic and metabolic profile, excretion pathways, and the relationship between its pharmacokinetic parameters and pharmacological action. It is a phosphodiesterase type 5 (PDE5) inhibitor. dovepress.comdrugs.comnih.gov

This compound is rapidly absorbed following oral administration. dovepress.comdrugs.comnih.govnih.govtga.gov.aumims.comebmconsult.com Maximum plasma concentrations are typically reached within 30 to 45 minutes in a fasted state. dovepress.comnih.govtga.gov.aumims.comebmconsult.comeuropa.eu The pharmacokinetics of this compound are dose-proportional over the recommended dose range. nih.govtga.gov.aueuropa.eutga.gov.au

This compound is extensively metabolized, primarily by the cytochrome P450 (CYP) enzyme system, specifically CYP3A4, with a minor contribution from CYP2C isoforms. dovepress.comdrugs.comnih.govtga.gov.aumims.comebmconsult.comeuropa.eudrugbank.comnih.govrxlist.comunboundmedicine.com

Pharmacological Activity Assessment of Metabolites in In Vitro and In Vivo Systems

This compound is metabolized into several metabolites, with two major circulating metabolites identified as M4 and M16. dovepress.comtga.gov.aumims.comeuropa.eudrugbank.comrxlist.com The plasma concentrations of M4 and M16 are approximately 23% and 29% that of the parent compound, respectively. tga.gov.aueuropa.eudrugbank.comrxlist.com

In vitro studies have assessed the pharmacological activity of these metabolites. The M4 metabolite exhibits a phosphodiesterase selectivity profile similar to that of this compound and has an in vitro inhibitory potency for PDE5 that is approximately 18% of the parent compound. dovepress.comtga.gov.aueuropa.eudrugbank.comrxlist.com M4 is estimated to account for approximately 4% to 12% of the total pharmacological activity. dovepress.comtga.gov.aueuropa.eudrugbank.comrxlist.com In contrast, the M16 metabolite is considered to lack pharmacological effect or be inactive against PDE5 at expected clinical exposures. tga.gov.aueuropa.eudrugbank.comrxlist.com The inhibitory effects of this compound metabolites on PDE5 activity are significantly reduced relative to the parent compound. profnatali.it

Data Table: Major Metabolites of this compound

| Metabolite | Relative Plasma Concentration (vs Parent) | In Vitro PDE5 Inhibitory Potency (vs Parent) | Contribution to Total Pharmacological Activity |

| M4 | ~23% tga.gov.aueuropa.eudrugbank.comrxlist.com | ~18% dovepress.comtga.gov.aueuropa.eudrugbank.comrxlist.com | ~4-12% dovepress.comtga.gov.aueuropa.eudrugbank.comrxlist.com |

| M16 | ~29% tga.gov.aueuropa.eudrugbank.comrxlist.com | Inactive tga.gov.aueuropa.eudrugbank.comrxlist.comwvu.edu | Negligible tga.gov.aueuropa.eudrugbank.comrxlist.com |

Excretion Pathways

This compound is extensively metabolized before being eliminated from the body. tga.gov.aueuropa.eudrugbank.com

Fecal and Urinary Excretion Patterns of Parent Compound and Metabolites

Following oral administration, this compound is primarily excreted as metabolites. drugs.comtga.gov.aumims.comeuropa.eudrugbank.comunboundmedicine.comwvu.edudrugs.comtga.gov.au The predominant route of excretion is via the feces, accounting for approximately 62% to 63% of the administered oral dose. drugs.comtga.gov.aumims.comeuropa.eudrugbank.comunboundmedicine.comwvu.edudrugs.comtga.gov.au A lesser extent of excretion occurs via the urine, accounting for approximately 21% of the administered oral dose. drugs.comtga.gov.aumims.comeuropa.eudrugbank.comunboundmedicine.comwvu.edudrugs.comtga.gov.au Studies in animals like rats and dogs have also shown bile to be a main route of excretion for this compound and its metabolites. profnatali.itscispace.com

Temporal Pharmacokinetic Parameters and their Relationship to Onset and Duration of Pharmacological Action

This compound is characterized by rapid absorption, with maximum plasma concentrations reached relatively quickly after oral administration in the fasted state. dovepress.comnih.govtga.gov.aumims.comebmconsult.comeuropa.eu This rapid absorption contributes to a potentially fast onset of pharmacological action. dovepress.comnih.govprofnatali.itscispace.com The mean time to peak plasma concentration for this compound has been reported between 0.33 and 0.52 hours. nih.gov

The terminal elimination half-life of this compound is variable, with estimates ranging between approximately 5 and 17 hours. tga.gov.aumims.comeuropa.eudrugbank.comdrugs.comtga.gov.autg.org.au This half-life influences the duration of systemic exposure to the parent compound and its active metabolite, M4.

Factors Influencing Absorption Kinetics (e.g., Food and Alcohol Intake)

The interaction of this compound with alcohol has also been evaluated. Alcohol and PDE5 inhibitors, including this compound, are mild systemic vasodilators. tga.gov.auebmconsult.comdrugs.comtga.gov.au Co-administration of this compound with alcohol can increase the potential for orthostatic signs and symptoms, such as an increase in heart rate, a decrease in standing blood pressure, dizziness, and headache, due to additive vasodilatory effects. drugs.com In a clinical pharmacology trial, additional maximum decreases in supine systolic/diastolic blood pressure and an increase in pulse rate were observed when this compound was taken with alcohol compared to alcohol alone. tga.gov.autga.gov.au this compound itself did not affect alcohol plasma concentrations. tga.gov.auebmconsult.comdrugs.comtga.gov.au

Data Table: Effect of High-Fat Meal on this compound Absorption (200 mg dose)

| Parameter | Fasted State (Typical) | High-Fat Meal | Change (Mean) |

| Tmax | 30-45 minutes dovepress.comnih.govtga.gov.aumims.comebmconsult.comeuropa.eu | Delayed dovepress.comnih.govtga.gov.aumims.comeuropa.eutga.gov.audrugs.comtga.gov.au | +1.12 to 1.25 hours dovepress.comtga.gov.aueuropa.eutga.gov.audrugbank.comdrugs.comtga.gov.au |

| Cmax | Reference | Reduced | -39% dovepress.comtga.gov.aueuropa.eutga.gov.audrugbank.comdrugs.comtga.gov.au |

| AUC | Reference | Negligible effect or small decrease/increase tga.gov.aueuropa.eutga.gov.audrugbank.comdrugs.comtga.gov.au | Minimal tga.gov.aueuropa.eutga.gov.audrugbank.comdrugs.comtga.gov.au |

Drug Interaction Profiling of R Avanafil

Cytochrome P450 Enzyme System Interactions

The metabolism of avanafil (B1665834) is principally mediated by the CYP450 isoform 3A4 (CYP3A4). rxlist.com As a substrate for this enzyme, its plasma concentration and, consequently, its therapeutic effect and potential for adverse reactions can be significantly altered by concomitant administration of drugs that inhibit or induce CYP3A4.

Effects of Strong CYP3A4 Inhibitors on R-Avanafil Exposure

Strong inhibitors of CYP3A4 can substantially increase the systemic exposure of avanafil. drugs.com Clinical studies have demonstrated that co-administration of avanafil with potent CYP3A4 inhibitors leads to a significant increase in its plasma concentrations.

For instance, ketoconazole, a strong CYP3A4 inhibitor, when administered at a dose of 400 mg daily, increased the maximum plasma concentration (Cmax) of a single 50 mg dose of avanafil by 3-fold and the area under the concentration-time curve (AUC) by 13-fold. fda.gov Similarly, ritonavir, another potent CYP3A4 inhibitor, at a dose of 600 mg twice daily, increased the Cmax and AUC of a 50 mg avanafil dose by approximately 2-fold and 13-fold, respectively. fda.gov This increased exposure also prolonged the half-life of avanafil to approximately 9 hours. fda.gov

Due to this significant increase in avanafil exposure, co-administration with strong CYP3A4 inhibitors is contraindicated. nih.govmedscape.comtg.org.au Other strong CYP3A4 inhibitors that should be avoided with avanafil include atazanavir, clarithromycin, indinavir, itraconazole, nefazodone, nelfinavir, saquinavir, and telithromycin. rxlist.comdrugs.com

Table 1: Effect of Strong CYP3A4 Inhibitors on Avanafil Pharmacokinetics

| Strong CYP3A4 Inhibitor | Avanafil Dose | Change in Avanafil Cmax | Change in Avanafil AUC |

| Ketoconazole (400 mg daily) | 50 mg | 3-fold increase | 13-fold increase |

| Ritonavir (600 mg twice daily) | 50 mg | 2-fold increase | 13-fold increase |

Effects of Moderate CYP3A4 Inhibitors on this compound Exposure

Moderate CYP3A4 inhibitors also increase avanafil exposure, though to a lesser extent than strong inhibitors. drugs.com For example, erythromycin, a moderate inhibitor, at a dose of 500 mg twice daily, increased the Cmax and AUC of a single 200 mg dose of avanafil by approximately 2-fold and 3-fold, respectively. fda.gov This interaction also led to a prolongation of avanafil's half-life to about 8 hours. fda.gov

Other moderate CYP3A4 inhibitors where a similar effect would be expected include amprenavir, aprepitant, diltiazem, fluconazole, fosamprenavir, and verapamil. drugs.comciplamed.com Grapefruit juice, a known CYP3A4 inhibitor, is also likely to increase avanafil exposure and should be avoided within 24 hours of taking the medication. ciplamed.comdrugs.com

Table 2: Effect of Moderate CYP3A4 Inhibitors on Avanafil Pharmacokinetics

| Moderate CYP3A4 Inhibitor | Avanafil Dose | Change in Avanafil Cmax | Change in Avanafil AUC |

| Erythromycin (500 mg twice daily) | 200 mg | 2-fold increase | 3-fold increase |

Impact on Co-administered Substrates of CYP Enzymes

In vitro studies have shown that avanafil has weak inhibitory effects on several CYP isoforms, including CYP2C8, 2C9, 2C19, 2D6, and 3A4, and no effect on CYP1A1/2, 2A6, 2B6, and 2E1 at clinically relevant concentrations. fda.gov The major circulating metabolites of avanafil, M4 and M16, also demonstrated minimal inhibition of various CYP enzymes. tga.gov.au

Clinical studies have confirmed the low potential for avanafil to affect other drugs metabolized by these enzymes. unimi.it For instance, co-administration of avanafil with warfarin (B611796) (a CYP2C9 substrate), omeprazole (B731) (a CYP2C19 substrate), rosiglitazone (B1679542) (a CYP2C8 substrate), or desipramine (B1205290) (a CYP2D6 substrate) showed no clinically significant pharmacokinetic interactions. unimi.it Similarly, co-administration with amlodipine (B1666008), a CYP3A4 substrate, did not affect amlodipine's pharmacokinetics. unimi.it

Pharmacodynamic Interactions with Other Therapeutic Agents

Avanafil, as a vasodilator, can have additive effects on blood pressure when co-administered with other drugs that also lower blood pressure. rxlist.com

Interactions with Organic Nitrates and Resultant Hemodynamic Effects

The co-administration of avanafil with any form of organic nitrates is contraindicated. nih.govdrugs.comciplamed.com This is due to avanafil's potentiation of the hypotensive effects of nitrates, which is a class effect of PDE5 inhibitors. drugs.comciplamed.com This interaction is based on the shared nitric oxide/cyclic guanosine (B1672433) monophosphate (cGMP) pathway. ciplamed.com In a life-threatening situation where nitrate (B79036) administration is deemed medically necessary for a patient who has taken avanafil, at least 12 hours should have passed since the last dose of avanafil. drugs.comciplamed.com Even then, nitrates should only be administered under close medical supervision with appropriate hemodynamic monitoring. drugs.comciplamed.com Studies have suggested that avanafil may have a weaker and briefer interaction with organic nitrates compared to other PDE5 inhibitors like sildenafil (B151). nih.gov

Co-administration with Antihypertensive Medications (e.g., Alpha-Blockers, Calcium Channel Blockers, ACE Inhibitors)

Caution is advised when avanafil is co-administered with antihypertensive medications, as it can augment their blood pressure-lowering effects. rxlist.comdrugs.com

Alpha-Blockers: Both PDE5 inhibitors and alpha-adrenergic blocking agents are vasodilators, and their combined use can lead to an additive effect on blood pressure. drugs.comciplamed.com For patients on stable alpha-blocker therapy, it is recommended to start avanafil at a lower dose. drugs.com Conversely, if a patient is already on an optimized dose of avanafil, alpha-blocker therapy should be initiated at the lowest dose. ciplamed.com Studies with doxazosin (B1670899) and tamsulosin (B1681236) have shown clinically significant decreases in supine systolic blood pressure after avanafil administration. unimi.it

Calcium Channel Blockers: A clinical pharmacology trial assessing the interaction of avanafil (200 mg) with amlodipine (5 mg daily) showed an additional reduction in blood pressure of 3 to 5 mmHg compared to placebo. rxlist.comdrugs.com Interestingly, while amlodipine increased the Cmax and AUC of avanafil, avanafil caused a slight decrease in the Cmax and AUC of amlodipine. drugs.com

ACE Inhibitors: The co-administration of a single 200 mg dose of avanafil with enalapril (B1671234) resulted in an additional reduction in blood pressure of 3 to 5 mmHg compared to placebo. rxlist.com A study assessing the interaction with enalapril (20 mg daily) found a mean maximum decrease in supine systolic/diastolic blood pressure of 1.8/3.5 mmHg compared to placebo. ciplamed.com

Table 3: Hemodynamic Effects of Co-administration with Antihypertensives

| Antihypertensive Medication | Avanafil Dose | Change in Blood Pressure |

| Amlodipine (5 mg daily) | 200 mg | Additional 3-5 mmHg reduction compared to placebo |

| Enalapril (20 mg daily) | 200 mg | Mean maximum decrease of 1.8/3.5 mmHg (systolic/diastolic) compared to placebo |

Interactions with Soluble Guanylate Cyclase (sGC) Stimulators (e.g., Riociguat)

The co-administration of this compound, a phosphodiesterase type 5 (PDE5) inhibitor, with soluble guanylate cyclase (sGC) stimulators, such as Riociguat, is contraindicated. europa.eurxlist.com This is due to the potential for significant and life-threatening symptomatic hypotension. europa.eutga.gov.au Both classes of drugs exert their effects on the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) pathway, leading to additive vasodilatory effects. medscape.commedscape.com

This compound works by inhibiting PDE5, the enzyme responsible for the degradation of cGMP. drugbank.comnih.gov This leads to increased levels of cGMP, promoting smooth muscle relaxation and vasodilation. nih.gov On the other hand, sGC stimulators like Riociguat directly stimulate the sGC enzyme, both independently of and in synergy with endogenous NO, to increase the production of cGMP. nih.gov

The concurrent use of a PDE5 inhibitor and an sGC stimulator results in a powerful, synergistic augmentation of the cGMP pathway from two different mechanisms: increased synthesis (from the sGC stimulator) and decreased degradation (from the PDE5 inhibitor). medscape.com This combined action can lead to a pronounced drop in systemic blood pressure. europa.eu

Preclinical studies demonstrated that combining PDE5 inhibitors with Riociguat resulted in additive systemic blood pressure-lowering effects. europa.eutga.gov.au Subsequent clinical studies with Riociguat have shown that it augments the hypotensive effects of PDE5 inhibitors. europa.eutga.gov.au There was no evidence of a favorable clinical effect from this combination in the populations studied, leading to the contraindication. europa.eutga.gov.au Therefore, the administration of this compound with sGC stimulators is not recommended. rxlist.comdrugbank.com

Table 1: Summary of Interaction between this compound and sGC Stimulators

| Interacting Agent | Mechanism of Interaction | Clinical Consequence | Recommendation |

| Riociguat (and other sGC stimulators) | Additive vasodilation through synergistic effects on the NO-sGC-cGMP pathway. medscape.commedscape.com this compound inhibits cGMP degradation, while sGC stimulators increase cGMP synthesis. drugbank.comnih.gov | Potentially severe, life-threatening symptomatic hypotension. europa.eutga.gov.au | Contraindicated. europa.eurxlist.commedscape.commedscape.com |

Interaction with Alcohol and Combined Vasodilatory Effects

Both alcohol and this compound, as a PDE5 inhibitor, possess vasodilatory properties. rxlist.comtga.gov.au When taken in combination, their blood pressure-lowering effects can be additive, increasing the potential for symptomatic hypotension. europa.eutg.org.au This can manifest as orthostatic signs and symptoms such as an increase in heart rate, a decrease in standing blood pressure, dizziness, and headache. tga.gov.au

A clinical pharmacology trial was conducted to evaluate the specific hemodynamic interaction between this compound and alcohol. rxlist.comtga.gov.auebmconsult.com In this single-dose, three-way crossover study, healthy male subjects were administered a 200 mg dose of this compound with a 0.5 g/kg dose of alcohol. europa.eutga.gov.auebmconsult.com This alcohol dose is equivalent to approximately 3 ounces (88.7 mL) of 80-proof vodka for a 70 kg individual, resulting in a confirmed blood alcohol level of 0.057%. rxlist.comtga.gov.au The entire alcohol dose was consumed within 15 minutes. tga.gov.auebmconsult.com

The study found that while there were no reports of orthostatic hypotension or dizziness, the combination resulted in greater mean maximum decreases in blood pressure compared to alcohol alone. tga.gov.auebmconsult.com Specifically, the mean maximum reduction in diastolic blood pressure was significantly greater when this compound was combined with alcohol. europa.eu Avanafil did not, however, affect the plasma concentrations of alcohol. tga.gov.au Physicians are advised to inform patients that substantial consumption of alcohol (e.g., more than 3 units) with this compound can increase the likelihood of adverse events like hypotension, dizziness, or syncope. tga.gov.aueuropa.eu

Table 2: Hemodynamic Effects of this compound (200 mg) Co-administered with Alcohol (0.5 g/kg)

| Parameter | Change with this compound + Alcohol (Compared to Alcohol Alone) | Reference |

| Supine Systolic Blood Pressure | Additional maximum decrease of 3.5 mmHg | tga.gov.au |

| Supine Diastolic Blood Pressure | Additional maximum decrease of 4.5 mmHg | tga.gov.au |

| Pulse Rate | Additional maximum increase of 9.3 BPM | tga.gov.au |

| Orthostatic Hypotension/Dizziness | No reports | tga.gov.auebmconsult.com |

Safety and Tolerability Assessments of R Avanafil

Preclinical Toxicology Studies

Preclinical toxicology studies of avanafil (B1665834) (the active pharmaceutical ingredient in Spedra/Stendra) have been conducted in various animal species, including mice, rats, rabbits, and dogs, to assess its safety profile prior to human trials. These studies typically involve single-dose and repeat-dose administration to evaluate potential organ toxicity, carcinogenicity, genotoxicity, and reproductive toxicity. fda.govnih.goveuropa.eu

Repeated oral administration of high doses of avanafil in multiple species resulted in signs of centrally-mediated toxicity, such as ataxia, tremor, convulsion, hypoactivity, recumbency, and/or prostration. fda.govnih.gov These effects were observed at exposures approximately 5 to 8 times the maximum recommended human dose (MRHD) based on Cmax and 8 to 30 times the MRHD based on AUC. fda.govnih.gov Renal function appeared transiently decreased at doses of ≥ 10 mg/kg avanafil in rats, with decreased urinary volume, sodium, and chloride excretion observed within 0 to 5 hours post-dose. tga.gov.au

Genotoxicity studies, including seven in vitro and in vivo tests, indicated that avanafil was not considered genotoxic based on the weight of evidence. fda.gov Two-year carcinogenicity studies in mice and rats did not reveal positive tumor findings at the highest doses tested, which resulted in systemic exposures approximately 8 to 11 times higher in male rats and mice, respectively, than those observed clinically following a 200 mg dose. fda.gov

Animal Toxicity Profiles (e.g., Maternal and Reproductive Toxicity)

Reproductive toxicology studies in animals suggest a low risk for major developmental abnormalities in humans. fda.gov No teratogenic effects were observed in rats at exposures up to approximately 30 times the MRHD or in rabbits at exposures up to 6-fold the MRHD. fda.govnih.gov Nonteratogenic effects, such as decreased body weights in rats and increased late resorptions in rabbits, were only noted at maternally toxic doses. fda.govnih.gov

However, avanafil treatment in rats was associated with reduced fertility in both males and females at exposures approximately 11 and 30 times the AUC in men at the MRHD, respectively. fda.gov Changes in reproductive parameters in male rats included reduced or absent sperm motility and increased abnormal sperm morphology (broken sperm with detached heads). fda.gov These adverse effects on sperm were found to be reversible after a 9-week drug-free period. fda.govdrugs.com Maternal toxicity, characterized by decreased body weight, food intake, and mortality, was observed in female rats at a dose of 1000 mg/kg/day, corresponding to a high relative animal to human exposure ratio. tga.gov.au

High relative animal to human exposures were achieved in the reproductive toxicity studies. tga.gov.au While placental transfer and excretion in milk were not assessed, this was not considered a deficiency given the proposed indication for use only in males. tga.gov.au

The following table summarizes relative animal to human exposure in reproductive toxicity studies based on unbound AUC:

| Species | Study | Dose (mg/kg/day) | AUC0–24 h (ng∙h/mL) (Animal) | Unbound Exposure Ratio (Animal:Human) |

| Rat (SD) | Embryofetal development | 100 | 10,200 | 22 |

| 300 | 63,000 | 138 | ||

| Pre- post- natal study | 100 | 14,000 | 31 | |

| 300 | 139,000 | 304 | ||

| 600 | 199,000 | 435 | ||

| Rabbit (NZW) | Embryofetal development | 120 | 18,600 | 18 |

| 240 | 45,700 | 44 | ||

| Human (healthy ♂ volunteers) | steady state | 200 mg | 4113 | – |

Note: Unbound exposure ratios are corrected for plasma protein binding (99% in humans, 91% in rats, 96% in rabbits). Relative exposures were determined in bridging studies and are considered estimates. tga.gov.au

Methodologies for Integrating Non-Clinical Safety Data into Clinical Risk Assessments

Integrating non-clinical safety data into clinical risk assessments is a crucial step in drug development. This process involves evaluating findings from preclinical studies, such as toxicology, pharmacology, and pharmacokinetic studies in animals, and translating their potential relevance to human safety. pei.de Regulatory guidelines, such as those from the ICH, provide frameworks for this integration. ich.org

Key factors considered include the target patient population, intended conditions of use, formulation and route of administration, and existing data on toxicity, pharmacodynamics, and pharmacokinetics. ich.org Non-clinical findings that suggest potential human risks, such as organ toxicity or adverse effects on reproduction, are identified and further evaluated in clinical trials. pei.de Methodologies involve comparing systemic exposures achieved in animal studies with those expected in humans to establish safety margins. fda.govnih.govtga.gov.au For avanafil, the high relative animal to human exposures achieved in reproductive toxicity studies allowed for a comprehensive assessment of potential risks. tga.gov.au

Non-clinical data can inform the design of clinical studies, including dose selection, monitoring parameters, and identification of potential safety concerns that require close observation in human subjects. pei.denih.gov For instance, the CNS-related adverse effects observed at high doses in animals led to limitations in dosing in repeat-dose animal studies and likely informed safety monitoring in clinical trials. fda.govnih.gov The potential for cardiovascular effects identified in animal studies also necessitates careful cardiovascular safety assessments in clinical development. fda.govnih.gov

Clinical Safety Profile Analysis

Systematic Review of Adverse Event Incidence and Severity

Systematic reviews and meta-analyses of randomized controlled trials have been conducted to assess the incidence and severity of adverse events associated with avanafil. emjreviews.comnih.gov The most commonly reported adverse events in clinical studies (n=2144) included headache, flushing, nasal and sinus congestion (incidence between 1 in 10 and 1 in 100), and back pain (incidence between 1 in 100 and 1 in 1000). nice.org.uk

Data from Phase III trials indicated that drug-related adverse events were reported in 35.4% and 32.1% of patients receiving avanafil 100 mg and 200 mg, respectively, compared to 23.8% with placebo. dovepress.com These events were predominantly mild or moderate. dovepress.com Discontinuation rates due to adverse reactions in clinical trials for avanafil 50 mg, 100 mg, and 200 mg were low (1.4%, 2%, and 2%, respectively) and comparable to placebo (1.7%). drugs.com In a long-term extension trial, the discontinuation rate due to adverse reactions for avanafil was 2.8%. drugs.com

Ocular Safety Profile and Potential for Visual Disturbances (PDE6 Inhibition, NAION)

Avanafil's ocular safety profile is influenced by its selectivity for phosphodiesterase type 5 (PDE5) compared to other phosphodiesterase enzymes, particularly PDE6, which is involved in phototransduction in the retina. nih.govtga.gov.au Avanafil has demonstrated greater selectivity for PDE5 over PDE6 (more than 100-fold) compared to sildenafil (B151) (16-fold) and vardenafil (B611638) (21-fold), although less selectivity than tadalafil (B1681874) (550-fold). dovepress.comtga.gov.auresearchgate.net This higher selectivity for PDE5 over PDE6 is hypothesized to contribute to a lower incidence of visual disturbances commonly associated with other PDE5 inhibitors. dovepress.comresearchgate.netscispace.com

While other PDE5 inhibitors like sildenafil have been associated with transient and reversible visual side effects such as changes in color vision, blurred vision, and photophobia, these were less frequently reported with avanafil in clinical trials. nih.govdovepress.comscispace.commdpi.com In Phase III trials, vision changes were reported in a small number of patients. dovepress.com One study noted no visual impairment with avanafil, in contrast to one patient experiencing visual impairment with sildenafil. dovepress.com Avanafil had no effect on visual color discrimination in studies. scispace.comresearchgate.net

Non-arteritic anterior ischemic optic neuropathy (NAION), a rare condition causing decreased vision or permanent vision loss, has been reported rarely in temporal association with the use of PDE5 inhibitors, including avanafil, in the post-marketing setting. nih.govrxlist.com Physicians are advised to discuss the increased risk of NAION in individuals with a history of NAION in one eye or those with a "crowded" optic disc. rxlist.com Sudden loss of vision in one or both eyes warrants immediate medical attention and discontinuation of PDE5 inhibitors. rxlist.com

Studies in mammalian photoreceptor cells have shown that avanafil exhibits dose-dependent inhibition of rod and cone phototransduction, characterized by slower response kinetics and reduced amplitude of dim flash responses. arvojournals.org However, avanafil demonstrated lower inhibitory potency toward light-activated PDE6 compared to sildenafil and did not inhibit spontaneous PDE6 activity. arvojournals.org

Cardiovascular Safety Assessments (Hemodynamic Stability, Electrocardiographic Parameters)

Cardiovascular safety assessments are critical for PDE5 inhibitors due to their vasodilatory effects. europa.eudrugs.com Avanafil is a mild systemic vasodilator. drugs.com Clinical trials have evaluated the effects of avanafil on hemodynamic parameters and electrocardiographic readings. tga.gov.audovepress.comscispace.com

In conscious beagle dogs, avanafil at doses ≥ 10 mg/kg PO decreased blood pressure, and intravenous infusion at doses ≥ 1 μg/kg/min decreased mean arterial pressure. tga.gov.au However, the effects of avanafil on blood pressure, heart rate, and hemodynamics were generally milder compared to sildenafil in animal studies. tga.gov.au

In clinical studies, there were generally no concerning changes in vital signs or safety ECGs. tga.gov.audovepress.comscispace.com However, a potential safety issue regarding QTc prolongation was identified with the 800 mg dose level, where the upper 90% CI for the placebo-corrected mean change in QTcI exceeded 10 ms (B15284909) at 3 hours post-dose. tga.gov.au While more adverse events were noted at the 800 mg dose, there were no cases of ventricular tachycardia or ventricular fibrillation reported in clinical studies. tga.gov.au Analysis based on QTcB and QTcF corrections also demonstrated that most upper CI intervals exceeded 10 ms at the 800 mg dose, although the 100 mg dose was acceptable. tga.gov.au

Co-administration of a single 200 mg dose of avanafil with antihypertensive medications like amlodipine (B1666008) and enalapril (B1671234) resulted in additional reductions in blood pressure of 3 to 5 mmHg compared with placebo. drugs.com The hemodynamic effects of avanafil when co-administered with nitroglycerin have also been assessed, showing that avanafil potentiated the hypotensive effect of nitrates. tga.gov.audrugs.comscispace.comresearchgate.net The hemodynamic response was greatest when nitroglycerin was administered 30 minutes after avanafil dosing and declined thereafter. nih.gov Avanafil's potentiating effects on nitroglycerin-induced hypotension were weaker and shorter in duration compared to sildenafil in a study in anesthetized dogs. nih.gov

Hemodynamic adverse events such as dizziness and syncope occurred in less than 2% of patients receiving avanafil in Phase III trials. nih.govresearchgate.net

Hepatic and Renal Function Monitoring and Potential for Organ Injury

Monitoring of hepatic and renal function is a crucial aspect of assessing the safety and tolerability of pharmaceutical compounds. For Avanafil, the active ingredient related to this compound, its metabolism and excretion pathways highlight the importance of these organs. Avanafil is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, and to a lesser extent by CYP2C9. drugbank.comtga.gov.aumims.com Following metabolism, approximately 62% of a given dose is excreted as metabolites in the feces and about 21% is excreted in the urine. drugbank.comtga.gov.aumims.com

Due to its hepatic metabolism and renal excretion, pre-existing hepatic or renal impairment can influence Avanafil's pharmacokinetics. Clinical guidelines and product information for Avanafil provide specific recommendations regarding its use in patients with varying degrees of hepatic and renal function. Avanafil is contraindicated in individuals with severe hepatic impairment (Child-Pugh class C) and severe renal impairment (creatinine clearance < 30 mL/min). mims.comeuropa.eumims.comdrugs.comapollopharmacy.indoctorabad.comdrugs.com

For patients with mild to moderate hepatic impairment (Child-Pugh class A or B), dose adjustments are generally not considered necessary, although some sources suggest initiating treatment with the minimum effective dose and adjusting based on tolerance in mild to moderate hepatic impairment. tga.gov.aumims.commims.comdrugs.comdoctorabad.comrxlist.com Studies in patients with moderate hepatic impairment (Child-Pugh B) have shown a decrease in maximum plasma concentration (Cmax) and a slight increase in the area under the concentration-time curve (AUC) compared to individuals with normal hepatic function. tga.gov.audrugs.comrxlist.com

Similarly, for mild to moderate renal impairment (creatinine clearance ≥ 30 mL/min), dose adjustments for Avanafil are typically not required. tga.gov.aueuropa.eudrugs.comdoctorabad.comdrugs.comrxlist.commedscape.comdrugs.com However, the pharmacokinetics of Avanafil have not been evaluated in patients with severe renal insufficiency or those undergoing hemodialysis, leading to the contraindication in this population. tga.gov.aueuropa.eudrugs.comdoctorabad.comdrugs.comrxlist.commedscape.com While dose adjustments are not needed in mild to moderate renal impairment, some studies indicated decreased efficacy in this group compared to those with normal renal function. tga.gov.aueuropa.eu

The potential for direct organ injury from Avanafil, specifically to the liver or kidneys, has been assessed. Avanafil has not been directly associated with instances of clinically apparent acute liver injury or significant serum enzyme elevations in clinical trials. nih.govnih.gov However, a theoretical risk of acute ischemic liver injury exists due to the potential for hypotension associated with Avanafil use, particularly in individuals with underlying cardiac conditions. nih.gov Rare cases of liver injury, typically cholestatic and self-limited, have been reported with other PDE5 inhibitors, but none specifically linked to Avanafil in one review. nih.govutppublishing.com

Regarding renal injury, preclinical studies in rats have explored the effects of Avanafil on renal ischemia/reperfusion injury. One study suggested that Avanafil administration might ameliorate kidney tissue injury by reducing oxidative stress and inflammatory responses in this animal model. namikkemalmedj.comnih.gov This indicates a potential protective effect in the context of ischemia-reperfusion rather than a direct nephrotoxic potential at therapeutic levels.

Monitoring of hepatic and renal function in patients receiving Avanafil is primarily guided by the presence of pre-existing conditions. Routine monitoring of liver enzymes or renal function markers is not universally recommended for all patients but may be considered based on individual patient history and concomitant medications, especially those affecting CYP3A4 activity or with known hepatorenal toxicity.

Management Principles for Exposures Exceeding Therapeutic Range

Information specifically on the management of this compound exposures exceeding the therapeutic range is not detailed in the available literature. However, based on the data for Avanafil, experience with overdose is limited. drugbank.comeuropa.eumedsinfo.com.au

In clinical studies, single doses of Avanafil up to 800 mg and multiple daily doses up to 300 mg have been administered to healthy subjects and patients. drugbank.comeuropa.eurxlist.commedsinfo.com.au In these cases, the observed adverse effects were generally consistent with those seen at therapeutic doses but occurred with increased incidence and severity. drugbank.comeuropa.eumedsinfo.com.au Symptoms reported in the context of higher exposures or overdose with PDE5 inhibitors in general, which could potentially apply to Avanafil, include severe headache, flushing, dizziness, nasal congestion, visual disturbances, and hypotension. choosingtherapy.comdrugs.com More serious potential effects from excessive vasodilation could include symptomatic hypotension, syncope, and priapism (a prolonged and potentially painful erection). drugbank.comtga.gov.aueuropa.eudrugs.comrxlist.commedscape.comchoosingtherapy.comdrugs.comfda.gov.tw

The management of Avanafil overdose or exposure exceeding the therapeutic range should involve standard symptomatic and supportive measures as required by the patient's clinical status. drugbank.comeuropa.eumedsinfo.com.auebmconsult.com Given that Avanafil is highly bound to plasma proteins (approximately 99%), renal dialysis is unlikely to be an effective means of accelerating its clearance from the body. drugbank.comtga.gov.aumims.comeuropa.eumedsinfo.com.auebmconsult.com

Close monitoring of vital signs, particularly blood pressure, is essential. If hypotension occurs, supportive measures such as fluid administration and elevation of the lower extremities may be necessary. Due to the potential for severe hypotension, particularly in individuals taking nitrates or alpha-blockers, careful assessment of concomitant medications is crucial in managing excessive exposures. tga.gov.aueuropa.eudrugs.comdoctorabad.comdrugs.commedscape.comdrugs.comfda.gov.twebmconsult.comnps.org.au

In the rare event of priapism (erection lasting longer than 4 hours), immediate medical attention is required to prevent potential penile tissue damage and permanent loss of potency. europa.eurxlist.comdrugs.com

Clinical Efficacy Research of R Avanafil

Efficacy in Diverse Erectile Dysfunction Patient Populations

Clinical trials have assessed the efficacy of R-Avanafil in broad populations with ED as well as in specific, often considered "difficult-to-treat," subgroups. dovepress.comeuropa.eu